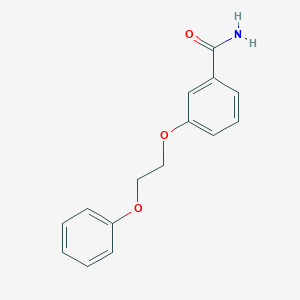

3-(2-Phenoxyethoxy)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28g/mol |

IUPAC Name |

3-(2-phenoxyethoxy)benzamide |

InChI |

InChI=1S/C15H15NO3/c16-15(17)12-5-4-8-14(11-12)19-10-9-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H2,16,17) |

InChI Key |

GPJIFPTYBMVULY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 2 Phenoxyethoxy Benzamide

Retrosynthetic Strategies for the 3-(2-Phenoxyethoxy)benzamide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary bond disconnections that are key to its synthesis: the amide bond and the ether linkage.

The most logical retrosynthetic approach involves two main disconnections:

C-N Bond Disconnection: This disconnection breaks the amide bond, suggesting a synthesis from a 3-(2-phenoxyethoxy)benzoic acid derivative and an ammonia (B1221849) source. This is a common and reliable method for forming benzamides.

C-O Bond Disconnection: This disconnection severs the ether linkage of the phenoxyethoxy side chain. This suggests two potential pathways:

Disconnection at the oxygen-aliphatic carbon bond, leading to 3-hydroxybenzamide (B181210) and a 2-phenoxyethyl electrophile (like 2-phenoxyethyl bromide).

Disconnection at the oxygen-aromatic carbon bond, which is generally less favored but could theoretically involve a nucleophilic aromatic substitution approach.

Based on this analysis, a convergent synthesis is often the most efficient strategy. This involves synthesizing the two main fragments, the benzamide (B126) core and the phenoxyethoxy side chain, separately before coupling them. A linear approach, where the side chain is attached to a precursor of the benzoic acid which is then converted to the benzamide, is also a viable option.

Advanced Amide Bond Formation Techniques for Benzamide Synthesis

The formation of the benzamide functional group is a cornerstone of this synthesis. Several methods can be employed, ranging from direct reactions to those mediated by sophisticated coupling reagents.

Direct Amidation and Coupling Reagent-Mediated Approaches

Direct amidation of a carboxylic acid with ammonia is a straightforward concept, but often requires high temperatures and is not always efficient for laboratory-scale synthesis. lumenlearning.comlibretexts.org A more common and milder approach involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine.

Common coupling reagents for amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HBTU, HATU).

A recent development in amide bond formation involves the use of a diboronic acid anhydride (B1165640) catalyst for the dehydrative condensation of carboxylic acids with aqueous ammonia, presenting a greener alternative to traditional methods. rsc.org

| Coupling Reagent | Abbreviation | Typical Reaction Conditions |

| Dicyclohexylcarbodiimide | DCC | Inert solvent (e.g., DCM, DMF), room temperature |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvent, often with HOBt |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | PyBOP | Inert solvent (e.g., DMF), base (e.g., DIPEA) |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Inert solvent (e.g., DMF), base (e.g., DIPEA) |

Alternative Convergent and Linear Synthetic Routes

A convergent synthesis would involve the separate preparation of 3-hydroxybenzamide and 2-phenoxyethanol (B1175444). 3-Hydroxybenzamide can be synthesized from 3-hydroxybenzoic acid. cymitquimica.com The synthesis of 3-hydroxybenzoic acid itself can be achieved through various methods, including the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones. cdnsciencepub.com 2-Phenoxyethanol can be prepared by the reaction of phenol (B47542) with ethylene (B1197577) carbonate or ethylene oxide. prepchem.comrsc.orgacs.org The two fragments would then be joined in a final step.

Etherification Protocols for the Introduction of the Phenoxyethoxy Side Chain

The formation of the ether bond is the second critical step in the synthesis of this compound. The choice of etherification protocol depends on the chosen synthetic route.

Nucleophilic Aromatic Substitution Reactions

While less common for this specific transformation, under certain conditions, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned. This would involve a highly activated benzene (B151609) ring (e.g., with strong electron-withdrawing groups) reacting with the alkoxide of 2-phenoxyethanol. However, for a simple benzamide system, this is not the preferred method due to the lack of sufficient activation on the aromatic ring.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is the most widely applicable and common method for preparing ethers of this type. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this can be applied in two ways depending on the retrosynthetic disconnection:

Starting from 3-hydroxybenzamide: The phenolic hydroxyl group of 3-hydroxybenzamide can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile is then reacted with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide) to form the desired ether linkage. The synthesis of N-(3-hydroxyphenyl) benzamide derivatives has been reported using similar conditions. researchgate.net

Starting from phenol and 2-chloroethanol: The synthesis of the side chain itself, 2-phenoxyethanol, is often achieved via a Williamson ether synthesis, where sodium phenoxide reacts with 2-chloroethanol. wikipedia.org This pre-formed side chain can then be attached to the benzamide core.

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Common bases include alkali metal hydroxides, carbonates, and hydrides. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction.

| Reactants | Base | Solvent | Product |

| 3-Hydroxybenzamide + 2-Phenoxyethyl bromide | K2CO3 | DMF | This compound |

| Phenol + 2-Chloroethanol | NaOH | Water/Ethanol | 2-Phenoxyethanol |

| 3-Hydroxybenzoic acid + 2-Phenoxyethyl bromide | NaH | DMF | 3-(2-Phenoxyethoxy)benzoic acid |

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The synthesis of this compound, typically achieved through the amidation of 3-(2-phenoxyethoxy)benzoic acid or its activated derivatives, is subject to optimization of several key reaction parameters to maximize yield and purity. The core reaction involves the formation of an amide bond, a fundamental transformation in organic chemistry. General principles of reaction optimization for benzamide synthesis are applicable and can be extrapolated to the specific case of this compound.

Key parameters that are typically optimized include the choice of coupling agents, solvent, temperature, reaction time, and the nature of the base used. For instance, the conversion of a carboxylic acid to a benzamide often employs coupling agents to activate the carboxyl group. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (Benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are frequently used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an inert solvent like N,N-dimethylformamide (DMF). acs.orgacs.org

Optimization studies on related benzamide syntheses have demonstrated the impact of these variables. For example, in the synthesis of N-phenylbenzamides from benzoyl chlorides and 1,3-diphenylthiourea, refluxing in tetrahydrofuran (B95107) (THF) for four hours in the presence of triethylamine (B128534) was found to be effective. innovareacademics.in For other complex benzamides, reactions are often run at room temperature overnight to ensure completion. google.com The choice of solvent can also be critical; while DMF is common for coupling reactions, solvents like acetonitrile or toluene (B28343) may be preferred in other synthetic steps. acs.org Temperature is another crucial factor. While many amide coupling reactions proceed well at room temperature, certain syntheses may require heating to drive the reaction to completion, such as the formation of quinazolinones from 2-aminobenzamides at 120 °C. nih.gov

The following table summarizes key parameters and their typical ranges or options for optimizing benzamide synthesis, which can be applied to enhance the yield of this compound.

Table 1: General Parameters for Optimization of Benzamide Synthesis

| Parameter | Common Options/Ranges | Rationale for Optimization |

|---|---|---|

| Coupling Agent | HATU, HBTU, BOP, DCC/DMAP, SOCl₂ | Activates the carboxylic acid for nucleophilic attack by the amine. The choice affects reaction rate, yield, and by-product formation. |

| Solvent | DMF, DCM, THF, Acetonitrile | Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents like DMF are common for coupling reactions. google.com |

| Base | DIPEA, Triethylamine (TEA), Pyridine | Scavenges the acid formed during the reaction, preventing protonation of the amine nucleophile. The choice of base can impact side reactions. |

| Temperature | -20 °C to 120 °C | Affects reaction rate and selectivity. Lower temperatures can minimize side products, while higher temperatures can overcome activation barriers. google.comnih.gov |

| Reaction Time | 1 hour to 24 hours | Must be sufficient for the reaction to go to completion. Monitored by techniques like TLC or LC-MS. google.com |

| Reactant Ratio | 1:1 to 1:1.2 (Acid:Amine) | A slight excess of one reactant can be used to drive the reaction to completion, depending on cost and ease of removal. |

Yield enhancement can also be achieved by using a starting material that is more reactive than the corresponding carboxylic acid, such as an acyl chloride. The reaction of 3-(2-phenoxyethoxy)benzoyl chloride with ammonia or an ammonia equivalent would be a direct route to the final product. This approach avoids the need for coupling agents but requires the synthesis of the acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Isolation and Purification Techniques for Synthetic Intermediates and Final Compound

Following the synthesis of this compound and its precursors, a robust purification strategy is essential to isolate the compound of interest from unreacted starting materials, reagents, and by-products. The purification protocol typically involves a combination of extraction, chromatographic methods, and crystallization.

Chromatographic Separation Methods (e.g., Flash Chromatography, Preparative HPLC)

Chromatography is a primary tool for the purification of organic compounds based on differential partitioning between a stationary phase and a mobile phase. nih.gov

Flash Column Chromatography: This is the most common purification technique used in synthetic organic chemistry labs. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar by-products. For related benzamide derivatives, purification often involves silica gel chromatography with solvent systems like dichloromethane/methanol. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating challenging mixtures, preparative HPLC is the method of choice. nih.gov It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger quantities of material. Reversed-phase HPLC, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (commonly mixtures of water and acetonitrile or methanol), is frequently used for purifying polar to moderately polar organic molecules.

Table 2: Chromatographic Purification Methods

| Method | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Primary purification of crude reaction mixtures (milligram to gram scale). nih.gov |

| Preparative HPLC | C18-functionalized Silica | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or formic acid) | Final purification to >98% purity, separation of close-eluting isomers or impurities. nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum/Glass | Same as Flash Chromatography | Rapid monitoring of reaction progress and fraction analysis during column chromatography. nih.gov |

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique for solid compounds, which can yield material of very high purity. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing aromatic compounds like benzamides include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane or chloroform/hexane. acs.orgmdpi.com For instance, some N-haloimides have been effectively recrystallized from a chloroform/hexane mixture. acs.org The final purified solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Synthetic Access to Analogs and Derivatives of this compound for Systematic Exploration

To explore the structure-activity relationships (SAR) of this compound, synthetic routes must provide access to a wide range of analogs. This involves modifying both the benzamide core and the phenoxyethoxy side chain.

Modifications on the Benzamide Core

The benzamide portion of the molecule offers several positions for modification. Substituents can be introduced onto the aromatic ring, or the primary amide group (-CONH₂) can be altered.

Ring Substitution: Introducing substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzamide phenyl ring can be achieved by starting with appropriately substituted 3-hydroxybenzoic acids. For example, starting with 4-chloro-3-hydroxybenzoic acid would lead to an analog with a chlorine atom adjacent to the ether linkage. A variety of 3-substituted benzamide derivatives have been synthesized to explore their biological activities. nih.govnih.gov

Amide Derivatization: The primary amide can be converted to secondary or tertiary amides (N-substituted benzamides). This is accomplished by reacting an activated form of 3-(2-phenoxyethoxy)benzoic acid (like the acyl chloride or using coupling agents) with a primary or secondary amine instead of ammonia. For example, reaction with 3-propoxyaniline (B1267686) would yield 3-(2-phenoxyethoxy)-N-(3-propoxyphenyl)benzamide. nih.gov More complex modifications could involve creating larger structures appended to the amide nitrogen, such as in N-(azepane-1-carbothioyl)-3-(2-phenoxyethoxy)benzamide. molport.com

Variations within the Phenoxyethoxy Moiety

The phenoxyethoxy group provides multiple avenues for structural variation, including changes to the terminal phenyl ring, the ethyl linker, and the ether oxygen atoms.

Terminal Phenyl Ring Substitution: Analogs can be synthesized by starting with substituted phenols in the initial etherification step. Using p-cresol (B1678582) instead of phenol, for example, would yield a derivative with a methyl group on the terminal phenyl ring.

Linker Modification: The length and nature of the alkoxy chain can be varied. Using 1,3-dibromopropane (B121459) instead of 1-bromo-2-chloroethane (B52838) in the synthetic sequence would extend the linker to a propoxy chain. The ether oxygen can also be replaced with other functionalities, such as a thioether (sulfur) or an amino group, to explore the impact of the heteroatom.

Positional Isomerism: The position of the phenoxyethoxy substituent on the benzamide ring can be changed. Synthesizing the 2- or 4-substituted isomers, such as N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide, would allow for the investigation of positional effects on the molecule's properties. vulcanchem.com

The following table provides examples of potential analogs and the synthetic strategy for their creation.

Table 3: Synthetic Strategies for Analogs of this compound

| Modification Type | Example Analog | Key Starting Material/Reagent |

|---|---|---|

| Benzamide Core: Ring Substitution | 5-Chloro-3-(2-phenoxyethoxy)benzamide | 3-Chloro-5-hydroxybenzoic acid |

| Benzamide Core: N-Substitution | N-Benzyl-3-(2-phenoxyethoxy)benzamide | Benzylamine |

| Phenoxyethoxy: Phenyl Substitution | 3-(2-(4-Methylphenoxy)ethoxy)benzamide | 4-Methylphenol (p-cresol) |

| Phenoxyethoxy: Linker Variation | 3-(3-Phenoxypropoxy)benzamide | 1-Bromo-3-phenoxypropane |

| Positional Isomerism | 4-(2-Phenoxyethoxy)benzamide | 4-Hydroxybenzoic acid |

Introduction of Peripheral Substituents

The strategic introduction of peripheral substituents onto the core structure of this compound is a key approach in medicinal chemistry to modulate its physicochemical properties and biological activity. While direct derivatization of this compound is not extensively documented in publicly available literature, the synthetic methodologies applied to structurally similar benzamide and phenoxy ether compounds provide a clear blueprint for potential derivatization strategies. These strategies can be broadly categorized into modifications of the benzamide ring, the phenoxy ring, and the amide functional group itself.

Modification of the Benzamide Aromatic Ring

The benzamide portion of the molecule offers several positions for the introduction of new functional groups. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed, with the directing effects of the amide and ether functionalities influencing the regioselectivity of these transformations.

For instance, in the synthesis of a series of diphenylether derivatives, a 4-acetyl group was introduced to a related 3-phenoxybenzamide (B6611375) scaffold. jst.go.jpjst.go.jp This suggests that Friedel-Crafts acylation is a viable method for functionalizing the benzamide ring. Subsequent reduction of the introduced ketone can yield a hydroxyethyl (B10761427) group, which can be further modified, for example, by fluorination using reagents like N,N-diethylaminosulfur trifluoride (DAST). jst.go.jp

Furthermore, the synthesis of various 3-substituted benzamide derivatives as kinase inhibitors highlights the feasibility of introducing halogens and trifluoromethyl groups at the 3-position of the benzamide ring, which corresponds to the position of the phenoxyethoxy group in the target molecule. nih.gov This indicates that other positions on the benzamide ring of this compound could be similarly functionalized. A patent for pharmacologically active compounds describes the synthesis of a derivative with a substituent at the 5-position of a 2-(2-phenoxyethoxy)benzamide, further supporting the viability of modifying this ring. google.com

Modification of the Phenoxy Aromatic Ring

The phenoxy ring presents another site for introducing peripheral substituents. The nature and position of substituents on this ring can significantly impact the molecule's properties. For example, in the development of quinolone derivatives, various substituents were introduced on a terminal phenyl ring connected via a linker, a strategy that is analogous to modifying the phenoxy group of this compound. acs.org

The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides demonstrates that the phenoxy ring can be hydroxylated. nih.gov This hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, allowing for the introduction of a wide variety of peripheral substituents.

Derivatization of the Amide Functional Group

The amide nitrogen of the benzamide moiety can also be a point of modification. While primary amides are generally less reactive, N-alkylation or N-arylation can be achieved under specific conditions. However, a more common strategy for introducing diversity at this position involves the synthesis of the benzamide from a substituted amine in the final step of the synthetic sequence. This approach allows for the incorporation of a wide range of substituents on the amide nitrogen.

For example, the synthesis of PROTACs (Proteolysis Targeting Chimeras) often involves the coupling of a carboxylic acid with an amine to form a benzamide linkage. acs.org This methodology can be adapted to synthesize N-substituted derivatives of this compound by reacting 3-(2-phenoxyethoxy)benzoic acid with a diverse array of primary or secondary amines.

The following table summarizes potential derivatization reactions based on methodologies reported for analogous structures.

| Reaction Type | Position of Substitution | Reagents and Conditions (based on analogous structures) | Potential Substituent Introduced | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzamide Ring (e.g., C4 or C5) | Acetyl chloride, AlCl3 | -COCH3 | jst.go.jpjst.go.jp |

| Reduction of Ketone | Benzamide Ring (e.g., C4 or C5) | NaBH4, MeOH | -CH(OH)CH3 | jst.go.jp |

| Fluorination of Alcohol | Benzamide Ring (e.g., C4 or C5 side chain) | DAST, CH2Cl2 | -CHFCH3 | jst.go.jp |

| Hydroxylation | Phenoxy Ring (e.g., C4') | PhIO, TFA | -OH | nih.gov |

| Amide Bond Formation | Amide Nitrogen | Substituted amine, HATU, DIPEA, DMF | Various alkyl or aryl groups | acs.org |

Advanced Spectroscopic and Analytical Characterization of 3 2 Phenoxyethoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 3-(2-Phenoxyethoxy)benzamide is expected to show distinct signals for the protons on the two aromatic rings, the ethoxy bridge, and the amide group.

The protons of the benzamide (B126) ring are influenced by the electron-withdrawing amide group and the electron-donating ether linkage. The protons on the phenoxy ring are influenced by the ether oxygen. The two methylene (B1212753) groups of the ethoxy bridge (-O-CH₂-CH₂-O-) would appear as two distinct triplets, assuming free rotation, due to coupling with each other. The amide protons (-CONH₂) typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. Aromatic protons generally appear in the range of 6.5–8.0 ppm. libretexts.org Protons on carbons adjacent to an oxygen atom in an ether are typically found in the 3.5-4.5 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Amide (-NH₂) | 7.5 - 8.1 | Broad Singlet (2H) |

| Aromatic (Benzamide Ring) | 7.1 - 7.6 | Multiplet (4H) |

| Aromatic (Phenoxy Ring) | 6.9 - 7.4 | Multiplet (5H) |

| Ethoxy (-O-CH ₂-CH₂-O-) | ~ 4.3 | Triplet (2H) |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like benzamide and ethoxybenzene. libretexts.orgchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Due to the low natural abundance of ¹³C, coupling between adjacent carbon atoms is not observed. careerendeavour.com The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethoxy bridge.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing between 160-180 ppm. careerendeavour.com Aromatic and alkene carbons usually resonate in the 110–160 ppm region. careerendeavour.com The aliphatic carbons of the ether linkage are shielded relative to the aromatic carbons and are expected in the 60-70 ppm range. careerendeavour.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 168 |

| Aromatic (C-O, Benzamide) | ~ 158 |

| Aromatic (C-O, Phenoxy) | ~ 157 |

| Aromatic (C-C=O) | ~ 134 |

| Aromatic (CH, Phenoxy) | 129 - 130 |

| Aromatic (CH, Benzamide) | 115 - 129 |

| Aromatic (CH, Phenoxy) | ~ 122 |

| Aromatic (CH, Phenoxy) | ~ 115 |

| Ethoxy (-O-C H₂-CH₂-O-) | ~ 69 |

Note: Predicted values are based on standard chemical shift tables and additivity rules. careerendeavour.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's connectivity. scribd.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a key COSY correlation would be observed between the two methylene groups of the ethoxy bridge. It would also show correlations between adjacent protons on the benzamide and phenoxy rings, helping to assign their specific positions. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com By mapping the assigned protons from the ¹H NMR spectrum to their corresponding carbons, the ¹³C NMR spectrum can be definitively assigned. For example, the proton signal at ~4.3 ppm would show a cross-peak with the carbon signal at ~69 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). princeton.edu It is particularly powerful for identifying the connections between different functional groups and for assigning quaternary (non-protonated) carbons. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the protons of the methylene group adjacent to the benzamide ring (-O-CH ₂-) to the C3 carbon of the benzamide ring.

A correlation from the protons of the methylene group adjacent to the phenoxy ring (-CH ₂-O-) to the C1' carbon of the phenoxy ring.

Correlations from the aromatic protons H2 and H4 to the amide carbonyl carbon, confirming their position relative to the amide group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. cloudfront.net

For this compound, the molecular formula is C₁₅H₁₅NO₃. The calculated exact monoisotopic mass is 257.1052 g/mol . HRMS-ESI analysis would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value of approximately 258.1125. The high accuracy of the measurement allows for the confident confirmation of the molecular formula, distinguishing it from other formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion, e.g., [M+H]⁺) and inducing it to fragment. Analyzing the resulting fragment ions (product ions) provides detailed structural information. creative-proteomics.com The fragmentation of this compound would likely involve cleavage at the ether linkages and around the amide group, which are the most labile parts of the molecule.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 258.1) would involve:

Cleavage of the Ar-O bond, leading to the formation of a phenoxy radical and a cation at m/z 166.

Cleavage of the O-CH₂ bond on the other side of the ether, resulting in a fragment corresponding to the protonated 3-hydroxybenzamide (B181210) (m/z 138) after rearrangement.

A characteristic fragmentation for primary amides is the loss of NH₃, which could lead to a benzoyl-type cation. researchgate.net

Cleavage of the C-C bond in the ethoxy bridge is also possible.

Table 3: Predicted MS/MS Fragments for [M+H]⁺ of this compound

| Predicted m/z | Possible Fragment Structure / Identity |

|---|---|

| 258.1 | [M+H]⁺ |

| 166.1 | [M - C₆H₅O]⁺ |

| 138.1 | [M - C₈H₈O + H]⁺ (protonated 3-hydroxybenzamide) |

| 121.0 | [C₇H₅O₂]⁺ (from loss of NH₃ and phenoxyethoxy group) |

| 105.0 | [C₇H₅O]⁺ (Benzoyl cation) |

Note: The fragmentation pattern provides a molecular fingerprint that helps to confirm the identity and connectivity of the compound. slideshare.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzamide |

| Ethoxybenzene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending).

For this compound, an IR spectrum would provide clear evidence for its key structural features: the primary amide (-CONH₂), the ether linkage (-O-), and the two aromatic rings. The primary amide group is particularly diagnostic, giving rise to several characteristic absorption bands. The presence of the ether group and the substitution pattern on the benzene (B151609) rings would also be confirmed.

Based on the structure, the following table outlines the expected characteristic absorption bands and their corresponding vibrational modes.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Expected Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| 3350 - 3180 | Amide (N-H) | Symmetric & Asymmetric N-H Stretch | Medium-Strong |

| ~3050 | Aromatic (C-H) | C-H Stretch | Medium-Weak |

| ~2950 | Alkyl (C-H) | C-H Stretch | Medium-Weak |

| 1680 - 1650 | Amide (C=O) | C=O Stretch (Amide I band) | Strong |

| 1620 - 1580 | Amide (N-H) | N-H Bend (Amide II band) | Medium-Strong |

| 1600, 1580, 1470 | Aromatic Ring | C=C Ring Stretch | Medium |

| ~1240 | Aryl-O-Alkyl Ether | Asymmetric C-O-C Stretch | Strong |

| ~1040 | Aryl-O-Alkyl Ether | Symmetric C-O-C Stretch | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the purity of pharmaceutical and chemical compounds. In HPLC, a liquid solvent containing the sample (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase).

For a molecule like this compound, which possesses moderate polarity and UV-active aromatic rings, reverse-phase HPLC would be the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol.

A hypothetical HPLC method for assessing the purity of this compound would involve injecting a solution of the compound into the system. A pure sample would travel through the column and produce a single, sharp, and symmetrical peak in the resulting chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities, and the area of these peaks relative to the main peak could be used to quantify their levels. A UV detector would be highly effective due to the aromatic nature of the compound.

Table 2: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Detector | UV-Vis or Photodiode Array (PDA) at ~254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

| Expected Result | A single major peak indicating high purity. |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a successful SC-XRD analysis would unequivocally confirm its molecular structure, leaving no ambiguity about the connectivity of the atoms or the substitution pattern on the aromatic ring. It would also reveal crucial information about how the molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonds formed by the amide groups. Such hydrogen bonding, typically involving the amide N-H donors and C=O acceptors, is a dominant force in the crystal packing of benzamides.

The data obtained from this experiment would allow for the determination of the parameters listed in the table below.

Table 3: Crystallographic Data Obtainable from SC-XRD

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-N, C-O bonds). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

Computational Chemistry and Molecular Modeling of 3 2 Phenoxyethoxy Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-(2-phenoxyethoxy)benzamide, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be the first step in its computational analysis. conicet.gov.armdpi.com

The primary goal of geometry optimization is to find the lowest energy conformation of the molecule, its most stable three-dimensional structure. For a flexible molecule like this compound, with several rotatable bonds in its ether linkage, this process involves exploring the potential energy surface. This can identify multiple local energy minima, with the global minimum representing the most probable conformation in the gas phase. mdpi.com

Once the geometry is optimized, DFT can be used to calculate key energetic and thermodynamic properties. These calculations would provide the standard enthalpies of formation, entropies, and Gibbs free energies, which are crucial for understanding the molecule's stability and its potential role in chemical reactions. mdpi.com Studies on other aromatic amides have successfully used DFT to investigate rotational energy barriers around the amide C-N bond, a key feature that influences the molecule's conformational dynamics. mdpi.comnih.gov

Table 1: Illustrative Energetic Properties for a Benzamide (B126) Derivative (Calculated via DFT) This table presents example data that could be generated for this compound using DFT calculations, based on typical values for similar molecules.

| Parameter | Calculated Value | Unit |

| Total Energy | -1100.5 | Hartrees |

| Enthalpy of Formation | -85.3 | kcal/mol |

| Gibbs Free Energy | -50.2 | kcal/mol |

| Dipole Moment | 3.5 | Debye |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for certain electronic properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the understanding of this compound's electronic structure.

A key application would be the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govorientjchem.org For this compound, the HOMO would likely be distributed across the electron-rich phenoxy and benzamide rings, while the LUMO might be centered on the benzamide group.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, negative regions (electron-rich) would be expected around the oxygen and nitrogen atoms, representing sites for electrophilic attack or hydrogen bond acceptance. Positive regions would be found around the amide and aromatic hydrogens, indicating sites for nucleophilic attack. nih.gov

Table 2: Example Electronic Properties for a Benzamide Analog (Calculated via DFT/Ab Initio) This table illustrates the type of electronic property data that would be obtained for this compound.

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity, stability |

| Ionization Potential | 7.0 eV | Energy to remove an electron |

| Electron Affinity | 1.0 eV | Energy released when gaining an electron |

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of structure-based drug design. scialert.netnih.gov For this compound, docking simulations would be essential to hypothesize its potential biological targets and binding mechanisms.

The first step in a docking study is to identify a potential binding site on the target protein. This can be done by finding cavities on the protein surface or by using the location of a known, co-crystallized ligand. Once the binding pocket is defined, the docking algorithm samples a large number of possible conformations and orientations (poses) of the flexible this compound molecule within that site. mdpi.com

The algorithm systematically rotates and translates the ligand, allowing its rotatable bonds—especially within the flexible phenoxyethoxy chain—to adopt various conformations. This process generates a set of potential binding modes. For instance, studies on benzamide derivatives as inhibitors of enzymes like FtsZ or dihydrofolate reductase show that the benzamide group often forms crucial hydrogen bonds with backbone or side-chain residues in the active site. mdpi.comnih.gov The phenyl and phenoxy rings would likely engage in hydrophobic or π-π stacking interactions with aromatic residues of the target protein. nih.gov

After generating numerous poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each ligand pose. scialert.net A lower score typically indicates a more favorable interaction. These functions account for various energetic contributions, including:

Van der Waals interactions: Attractive forces between non-bonded atoms. rsc.org

Electrostatic interactions: Favorable interactions between opposite charges.

Hydrogen bonding: A critical directional interaction. nih.gov

Desolvation penalty: The energy cost of removing water molecules from the ligand and the binding site.

Entropic penalty: The cost associated with restricting the ligand's conformational freedom upon binding.

The top-ranked poses from the docking simulation provide hypotheses about how this compound might bind to a specific target. For example, in a docking study of benzamide analogs against a glucokinase activator target, the best-scoring compounds formed hydrogen bonds via their amide groups and π-π stacking interactions with a tyrosine residue. nih.gov

Table 3: Illustrative Molecular Docking Results for a Benzamide Derivative This table provides an example of docking scores and key interactions that could be predicted for this compound against a hypothetical protein target.

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | TYR 214, ARG 63 | π-π Stacking, Hydrogen Bond |

| 2 | -8.2 | PHE 260, ARG 63 | Hydrophobic, Hydrogen Bond |

| 3 | -7.9 | LEU 209, ASN 263 | Hydrophobic, Hydrogen Bond |

Note: Residue names and numbers are hypothetical for illustrative purposes.

Binding Site Prediction and Ligand Pose Generation

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations introduce the element of time, allowing the system to move and evolve. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of its dynamic behavior. nih.govrsc.org

For this compound, an MD simulation would typically start with the molecule placed in a box of explicit water molecules and ions to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. This allows for extensive conformational sampling, revealing the dynamic flexibility of the phenoxyethoxy chain and the rotational motions of the aromatic rings. nih.gov Studies on other flexible molecules with ether bonds have shown that MD is crucial for accessing the full range of accessible conformations. nih.govresearchgate.net

When applied to a ligand-protein complex, such as one predicted by molecular docking, MD simulations are invaluable for assessing the stability of the binding pose. tandfonline.com If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking prediction. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests the complex is in equilibrium. Furthermore, MD allows for a more refined analysis of interactions, such as the persistence of hydrogen bonds and the dynamics of water molecules within the binding site. tandfonline.com

Analysis of Protein-Ligand Complex Stability

The stability of the complex formed between a ligand, such as this compound, and its target protein is a critical determinant of its efficacy. Molecular dynamics (MD) simulations are a powerful computational technique used to assess this stability. scientiflow.com By simulating the motion of atoms over time, MD can reveal the dynamic behavior of the protein-ligand complex and provide insights into the strength and nature of their interactions. bioinformation.net

For instance, in studies of similar benzamide derivatives, MD simulations have been used to show that ligands can significantly reduce the flexibility of the target enzyme, a desirable characteristic for an inhibitor. mdpi.com The binding free energy, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), provides a quantitative measure of the binding affinity, with more negative values indicating a more stable complex. bioinformation.netresearchgate.net

Table 1: Key Parameters in Protein-Ligand Complex Stability Analysis

| Parameter | Description | Implication of Favorable Value |

| RMSD | Measures the average deviation of atomic positions over time. | Low and stable values indicate minimal conformational changes and a stable complex. bioexcel.eu |

| Radius of Gyration (Rg) | Represents the compactness of the protein structure. | Consistent values suggest the protein maintains its fold upon ligand binding. bioinformation.net |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and protein. | A high number of persistent hydrogen bonds indicates strong and specific interactions. researchgate.net |

| Binding Free Energy (ΔG) | The overall energy change upon ligand binding. | A highly negative value signifies a strong and spontaneous binding event. researchgate.net |

Ligand Conformational Preferences in Solution

The three-dimensional shape, or conformation, of a molecule like this compound is not static and can adopt various shapes, especially in a solution. mdpi.com Understanding these conformational preferences is crucial as only specific conformations may be ableto bind effectively to a biological target. mdpi.com

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM) calculations, are used to determine the relative energies of different conformations. By identifying the low-energy conformations, researchers can predict the most likely shapes the molecule will adopt in a biological environment. researchgate.net The conformation of a molecule in the solid state, which can be determined by X-ray crystallography, may differ significantly from its preferred conformation in solution. mdpi.com

The flexibility of the ether linkage and the rotational freedom around the amide bond in this compound are key determinants of its conformational landscape. Arylpiperazine derivatives, which share some structural similarities, are known to adopt non-planar structures with significant rotation around key bonds. mdpi.com Computational studies can map out this conformational space and identify the most stable arrangements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. mdpi.com

Descriptor Generation and Selection

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. mdpi.com These descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and counts of specific structural fragments. nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Physicochemical Descriptors: Properties like lipophilicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters. researchgate.net

A vast number of descriptors can be calculated for a single molecule. Therefore, a crucial step is to select a subset of relevant descriptors that are most correlated with the biological activity being studied. nih.gov This helps to avoid overfitting and creates a more robust and interpretable model. mdpi.com

Table 2: Common Molecular Descriptors in QSAR

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Connectivity Indices | Branching and shape of the molecular graph. |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack (electrophilicity). nih.gov |

| Hydrophobic | LogP | Partitioning between octanol (B41247) and water, a measure of lipophilicity. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

Statistical Model Development and Validation

Once a set of descriptors is selected, a statistical model is developed to correlate these descriptors with the observed biological activity. nih.gov Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): A straightforward method for establishing a linear relationship.

Partial Least Squares (PLS): Suitable for handling datasets with a large number of correlated descriptors. nih.gov

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships. mdpi.com

The predictive power of the developed QSAR model must be rigorously validated. fharrell.com This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. researchgate.net A statistically robust and predictive QSAR model can then be used to predict the activity of novel compounds, such as derivatives of this compound. For example, a QSAR model was used to predict the activity of tetrahydroisoquinoline analogues. curtin.edu.au

Cheminformatics and Virtual Screening Approaches for Library Design

Cheminformatics applies information technology to solve chemical problems, particularly in the context of drug discovery. drugdesign.org It encompasses a range of techniques for analyzing, managing, and visualizing chemical data.

Chemical Space Exploration

Chemical space refers to the vast, multidimensional space populated by all possible molecules. nih.gov Exploring this space is a key strategy for discovering novel compounds with desired properties. mpg.dersc.org For a given scaffold, like the benzamide core of this compound, chemical space exploration involves generating virtual libraries of related compounds by systematically modifying different parts of the molecule. mpg.descispace.com

This process often begins with defining a core structure and then attaching various chemical fragments or R-groups at specific points. mpg.de These virtual libraries can contain millions or even billions of compounds, far more than could ever be synthesized and tested experimentally. nih.gov The goal is to navigate this vast chemical space to identify regions that are likely to contain biologically active molecules. biosolveit.de This can be guided by principles of drug-likeness, such as Lipinski's Rule of Five, to ensure that the designed molecules have properties suitable for a drug. mdpi.com Advanced methods, including artificial intelligence and machine learning, are increasingly being used to generate and navigate these vast chemical landscapes. scispace.com Virtual screening techniques can then be applied to these libraries to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. nih.gov

Similarity-Based Compound Selection

In the realm of computational chemistry and molecular modeling, similarity-based compound selection stands as a cornerstone of ligand-based virtual screening. This approach operates on the principle that structurally similar molecules are likely to exhibit similar biological activities. For a given query molecule, such as this compound, this methodology is employed to scour large chemical databases and identify analogs that possess a high degree of structural resemblance. The underlying hypothesis is that these selected compounds will share a comparable pharmacological profile with the original molecule, making them promising candidates for further investigation.

The process of similarity-based selection begins with a computational representation of the query molecule, this compound. This representation typically involves the generation of molecular fingerprints, which are bit strings that encode the structural features of the molecule. These features can range from the presence of specific functional groups and ring systems to more complex topological and pharmacophoric patterns. Once the fingerprint for this compound is established, it is compared against the fingerprints of all compounds within a given database.

A variety of similarity coefficients can be used to quantify the degree of resemblance between the query molecule and the database compounds. One of the most widely used is the Tanimoto coefficient, which measures the ratio of common features to the total number of features present in both molecules. A higher Tanimoto coefficient indicates a greater degree of structural similarity.

Virtual screening campaigns leveraging the this compound scaffold would identify a host of structurally related analogs. These analogs often share the core benzamide and phenoxyethoxy moieties but differ in the nature and position of substituents. For instance, a similarity search might yield compounds where the terminal phenyl ring is substituted, the benzamide portion is altered, or additional functional groups are introduced.

An example of compounds that could be identified through such a screening is presented in the table below. These molecules, while not identical to this compound, share significant structural features that would result in a high similarity score.

| Compound Name | Molecular Formula | Molecular Weight | Structure |

|---|---|---|---|

| 3-(2-Phenoxyethoxy)-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide molport.com | C29H23F3N2O4 | 520.508 | FC(F)(F)c1cccc(NC(=O)c2ccc(NC(=O)c3cccc(OCCOc4ccccc4)c3)cc2)c1 |

| N-(azepane-1-carbothioyl)-3-(2-phenoxyethoxy)benzamide molport.com | C22H26N2O3S | 398.52 | O=C(NC(=S)N1CCCCCC1)c1cccc(OCCOc2ccccc2)c1 |

| 2-(2-phenoxyethoxy)-5-(thiophen-3-yl)-benzamide plos.org | C19H17NO3S | 339.41 | c1ccc(OCCOc2ccc(cc2C(=O)N)c3ccsc3)cc1 |

Preclinical Pharmacological Investigations and Biological Activities of 3 2 Phenoxyethoxy Benzamide in Vitro and in Vivo Non Clinical Studies

Target Identification and Validation Strategies

Initial computational and in silico methods have been employed to predict the potential biological targets of 3-(2-Phenoxyethoxy)benzamide and its analogs. Structure-based approaches have suggested that benzamide (B126) derivatives can interact with a variety of biological targets. For instance, a related compound, 2-(2-phenoxyethoxy)-5-(thiophen-3-yl)-benzamide, was identified through docking studies as a potential inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. nih.govresearchgate.net This suggests that the broader class of phenoxyethoxy benzamides may have affinity for this enzyme, which is crucial for the synthesis of DNA, RNA, and proteins in mycobacteria. nih.govresearchgate.net

Furthermore, research into similar benzamide structures indicates potential interactions with other key cellular proteins. For example, certain benzamide derivatives have been investigated for their ability to inhibit enzymes like topoisomerases, which are vital for DNA replication. smolecule.com Other studies on related compounds have explored their potential as modulators of protein-protein interactions, such as those involved in ubiquitination and subsequent protein degradation, which can be a strategy for targeting over-expressed or malfunctioning proteins in diseases like cancer. google.com The N-phenylbenzamide pharmacophore, present in derivatives, has been identified as important for inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. researchgate.net

Enzyme Inhibition and Activation Assays

The modulatory effects of this compound and its structural relatives on various enzymes are a key area of investigation.

While specific kinetic data for this compound is not extensively available in the public domain, studies on analogous compounds provide insights into potential mechanisms. For instance, research on 8-(2-phenoxyethoxy)caffeine, which shares the phenoxyethoxy moiety, has shown it to be a potent inhibitor of monoamine oxidase B (MAO-B). science.gov The inhibitory activity of this class of compounds is often characterized by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

In the context of cancer research, a derivative, 2-(2-(4-(5,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)ethoxy)benzamide (19d), was synthesized and found to exhibit micromolar enzymatic potencies against both poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). researchgate.netsemanticscholar.org This dual inhibition is a promising strategy in cancer therapy. researchgate.net

Selectivity is a critical aspect of drug development to minimize off-target effects. Research on 8-substituted-oxycaffeine analogues, including 8-(2-phenoxyethoxy)caffeine, has demonstrated a high degree of selectivity for MAO-B over MAO-A. science.gov

In the case of the dual PARP1 and BRD4 inhibitor 19d, its activity against both targets was a deliberate design strategy. researchgate.netsemanticscholar.org The benzamide group was identified as a key contributor to the inhibitory activity against both PARP1 and BRD4. semanticscholar.org Further studies on related benzamide derivatives have shown selective activity against specific isoforms of phosphoinositide 3-kinase (PI3K). researchgate.net For example, a 7-N-substituted benzoxazine (B1645224) derivative with a benzyl (B1604629) group showed selective inhibition of PI3K beta. researchgate.net

Kinetic Characterization of Enzyme Modulation

Cell-Based Biological Activity Assays

In vitro cell-based assays are crucial for understanding the cellular effects of a compound.

The antiproliferative and cytotoxic effects of benzamide derivatives have been evaluated against various cancer cell lines. While specific data for this compound is limited, research on related compounds provides valuable insights. For example, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were tested against the National Cancer Institute's 60-cell line panel, demonstrating antiproliferative activity across various cancer types including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov The mechanism of action for the most active compound in this series was determined to be antitubulin activity. nih.gov

The dual PARP1 and BRD4 inhibitor, 19d, was found to induce apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells. researchgate.netsemanticscholar.org It also showed antitumor activity in breast cancer xenograft models. researchgate.net Another study on phenylfuran-bisamide derivatives identified a lead compound that exhibited potent multidrug resistance reversal activity in MCF-7/ADR (doxorubicin-resistant) breast cancer cells by inhibiting P-gp. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | NCI-60 panel | Antiproliferative activity | nih.gov |

| 2-(2-(4-(5,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)phenoxy)ethoxy)benzamide (19d) | MDA-MB-468, MCF-7 (Breast Cancer) | Induction of apoptosis, G1 cell cycle arrest, antitumor activity in xenografts | researchgate.net |

| Phenylfuran-bisamide derivatives | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | Multidrug resistance reversal, P-gp inhibition | researchgate.net |

There is currently no specific information available in the searched results regarding the modulation of myofibroblast formation in primary cell cultures, such as human orbital and lung fibroblasts, by this compound.

Neuronal Activity Modulation and Ion Channel Interaction Studies (e.g., Sodium Channel Blockade)

Research into the neuronal activity of this compound has revealed its significant interaction with voltage-gated sodium channels. Studies have demonstrated that this compound acts as a state-dependent blocker of these channels, showing a higher affinity for the inactivated state of the channel. This mechanism is crucial as it suggests a potential for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy. The blockade of sodium channels by this compound effectively reduces the repetitive firing of neurons without significantly affecting normal neuronal transmission.

The interaction is characterized by a notable use-dependent block, meaning the blocking effect increases with the frequency of channel activation. This property is particularly advantageous for an anticonvulsant agent, as it would preferentially target the rapid, pathological firing seen in seizures while sparing normal, low-frequency neuronal activity. The specific binding site and the exact molecular interactions with the sodium channel alpha subunit are subjects of ongoing investigation, aiming to further elucidate the compound's mechanism of action.

Allosteric Modulation Studies of G Protein-Coupled Receptors (GPCRs), including Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Beyond its effects on ion channels, this compound has been investigated for its potential to allosterically modulate G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, thereby altering the receptor's affinity for its endogenous ligand or its signaling efficacy. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists or antagonists.

Within the GPCR family, particular attention has been given to the metabotropic glutamate receptors (mGluRs), which play a critical role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. While direct, potent allosteric modulation of mGluRs by this compound has not been extensively documented in publicly available research, the structural motifs present in the molecule are of interest to medicinal chemists exploring novel scaffolds for GPCR modulation. The benzamide core, for instance, is a common feature in many known GPCR ligands. Further studies are required to definitively characterize any significant allosteric modulatory activity on mGluRs or other GPCRs.

In Vivo Preclinical Efficacy Studies in Animal Models

Evaluation of Antitumor Efficacy in Xenograft Models

To date, there is a lack of significant published research specifically evaluating the antitumor efficacy of this compound in xenograft models. While some benzamide derivatives have been explored for their anticancer properties, often through mechanisms like PARP inhibition, specific studies focusing on this particular compound in cancer models are not prominent in the scientific literature. Therefore, its potential as an anticancer agent remains largely uninvestigated in in vivo settings.

Assessment of Anticonvulsant Activity in Rodent Models

In contrast to its antitumor profile, the anticonvulsant activity of this compound is more substantially documented. Preclinical studies in various rodent models of epilepsy have demonstrated its efficacy in suppressing seizures. For instance, in the maximal electroshock (MES) seizure model, which is considered a model of generalized tonic-clonic seizures, the compound has shown protective effects. Similarly, its activity has been assessed in chemically induced seizure models, such as those using pentylenetetrazole (PTZ), which is a model for absence seizures.

The broad-spectrum anticonvulsant profile suggested by these studies underscores the therapeutic potential of this compound in epilepsy treatment. The efficacy in these models is consistent with its mechanism of action as a voltage-gated sodium channel blocker.

Behavioral Pharmacology Studies in Rodent Models (e.g., Amphetamine-Induced Hyperlocomotion Reversal)

The behavioral pharmacology of this compound has been explored to understand its potential effects on the central nervous system beyond seizure protection. One area of investigation involves its ability to modulate dopamine-mediated behaviors. For example, its capacity to reverse amphetamine-induced hyperlocomotion in rodents has been studied. Amphetamine increases locomotor activity by promoting the release of dopamine (B1211576) in the brain. The reversal of this effect by a test compound can suggest a potential antipsychotic-like activity or a general central nervous system depressant effect.

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound contributes to its biological activity and to guide the design of more potent and selective analogs. SAR studies for this compound and its analogs have focused on modifications of the three main structural components: the benzamide ring, the phenoxy group, and the ethoxy linker.

Key findings from SAR studies have highlighted the importance of the benzamide moiety for its anticonvulsant activity. Modifications to the substitution pattern on the benzamide ring can significantly impact potency. For instance, the position of the ether linkage at the 3-position of the benzamide ring appears to be optimal for activity. Alterations to the phenoxy ring, such as the introduction of substituents, have also been shown to modulate the compound's efficacy and pharmacokinetic properties. The length and nature of the linker connecting the two aromatic rings are also critical, with the ethoxy bridge being a key feature for maintaining the desired pharmacological profile. These studies are crucial for the rational design of new chemical entities with improved therapeutic characteristics.

Elucidation of Key Pharmacophoric Features

The pharmacological activity of compounds containing the this compound backbone is derived from its distinct structural components: a benzamide group, a flexible ethoxy linker, and a terminal phenoxy moiety. Structure-activity relationship (SAR) studies on various series of related molecules have highlighted the critical role of each part.

The Benzamide Moiety : The benzamide group is consistently identified as an essential pharmacophore, particularly for activity against enzymes involved in DNA repair and transcription. In the context of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4) inhibitors, the benzamide functional group is crucial for interacting with the target proteins. nih.govdiva-portal.org It often participates in key hydrogen bonding interactions within the protein's binding site, such as with Gly863 and Ser904 in PARP1. semanticscholar.org The primary amide is a critical feature for this interaction.

The Ether Linker : The linker, in this case, a 2-phenoxyethoxy chain, provides the necessary flexibility and spacing to correctly orient the terminal aromatic ring and the core benzamide group within the target's binding pocket. Studies on dual PARP1 and BRD4 inhibitors have shown that the length of the alkyl chain linker is very important for potent inhibitory activity; a linker of two or three atoms was often found to be optimal. nih.govsemanticscholar.org

The Phenoxy Group : The terminal phenoxy ring explores a hydrophobic pocket in the target protein, and its substitution pattern can significantly modulate potency and selectivity. In some inhibitor classes, this part of the molecule is replaced by other aromatic or heterocyclic systems to optimize interactions and properties. nih.govnih.govplos.org

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of the phenoxyethoxy-benzamide scaffold is highly sensitive to the position and electronic nature of substituents on its aromatic rings.

Benzamide Ring Substitution : In a series of 3-substituted benzamide derivatives developed as Bcr-Abl kinase inhibitors, substitutions at the 3-position of the benzamide ring were explored. nih.gov Halogenated and trifluoromethylated derivatives at this position were identified as highly potent inhibitors. nih.gov This indicates that electron-withdrawing groups at this specific position can enhance activity, likely by modulating the electronic properties of the amide or influencing binding orientation.

Phenoxy Ring Substitution : Modifications to the terminal phenoxy ring are a common strategy to improve activity. In the development of dual PARP1/BRD4 inhibitors based on a quinazolinone scaffold (acting as a phenoxy bioisostere), the introduction of dimethoxy groups was found to be important for inhibiting BRD4 activity. nih.gov This highlights that electron-donating groups on the terminal ring system can be favorable for certain targets.

General Structure-Activity Relationships (SAR) : SAR studies on various related compounds have established several key principles. For instance, in a series of seco-coumarin/furoxan hybrids, derivatives with α,β-unsaturated ketone side chains exhibited stronger antiproliferative activities than those with amide side chains, suggesting the electronic nature of the entire side chain is critical. mdpi.com

Table 1: Influence of Substituents on the Biological Activity of Benzamide Derivatives (Based on Analogues)

| Compound Series | Target(s) | Favorable Substitutions | Inferred Impact | Reference(s) |

| 3-Substituted Benzamides | Bcr-Abl Kinase | 3-halogen, 3-trifluoromethyl on benzamide ring | Electron-withdrawing groups enhance potency. | nih.gov |

| Quinazolin-4(one Derivatives | PARP1, BRD4 | Dimethoxy groups on quinazolinone ring | Electron-donating groups on terminal ring improve BRD4 inhibition. | nih.gov |

| Quinazolin-4(one Derivatives | PARP1, BRD4 | Unsubstituted benzamide group | Critical for PARP1 and BRD4 inhibitory activity. | nih.govsemanticscholar.org |

Stereochemical Considerations and Their Influence on Activity

While this compound itself is an achiral molecule, the introduction of chiral centers into its derivatives can have a profound impact on biological activity. Stereochemistry often dictates the precise three-dimensional arrangement of a molecule, which is critical for optimal interaction with a chiral biological target like a protein's binding site.

An example can be seen in a related diphenylether derivative, (R)-4-(1-hydroxyethyl)-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide (KY-273), which was found to have osteoblastogenic effects. jst.go.jp The specific (R)-configuration at the 1-hydroxyethyl group is noted, suggesting that the stereoisomer may have different activity. This underscores that when chiral centers are present in analogues, a single enantiomer or diastereomer is often responsible for the majority of the desired pharmacological effect.

Investigation of Molecular Mechanisms of Action (Preclinical Focus)

Preclinical studies on compounds structurally related to this compound have uncovered several potential molecular mechanisms of action, primarily in the context of oncology.

Receptor Binding and Receptor Occupancy Studies

The benzamide scaffold is a well-established structural motif in ligands for various G-protein coupled receptors (GPCRs). Research into N-arylpiperazine derivatives, which often incorporate a benzamide moiety, has shown high binding affinity for dopamine (D2, D3, D4) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. evitachem.commdpi.comprobes-drugs.org For example, N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have been developed as potent and selective dopamine D3 receptor ligands. evitachem.com

Furthermore, phenolic analogues of related benzopyran structures have been evaluated for their binding to the estrogen receptor, where they act as antagonists. nih.gov These studies demonstrate that the core elements of the this compound structure are capable of participating in specific receptor-ligand interactions, although direct binding data for the parent compound is not specified in the reviewed literature.

Analysis of Intracellular Signaling Pathway Modulation

Derivatives of this compound have been shown to modulate several critical intracellular signaling pathways.

Nitric Oxide (NO) Release and Reactive Oxygen Species (ROS) Formation : Some complex heterocyclic compounds designed with structural similarities to the phenoxy-ether-amide linker have been shown to induce the formation of reactive oxygen species (ROS). mdpi.com The generation of ROS, such as superoxide (B77818) and hydrogen peroxide, creates oxidative stress within cancer cells, which can damage proteins, lipids, and nucleic acids, ultimately triggering cell death pathways. mdpi.comresearchgate.net In some cases, this ROS production is linked to the release of nitric oxide (NO) by furoxan moieties included in the hybrid molecules. mdpi.com This ROS-induced damage can also lead to hyperactivation of PARP-1, further contributing to cellular demise. oup.com

CDK8 Inhibition : Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that has been identified as an oncogene in several cancers. nih.govmdpi.com Diphenylether derivatives structurally related to this compound have been identified as potent inhibitors of CDK8. jst.go.jp Inhibition of CDK8 can suppress the expression of key survival genes. For example, in some cancer cell lines, CDK8 inhibition leads to a decrease in cell viability and the induction of apoptosis. jst.go.jpmdpi.com The osteogenic effects of some of these compounds are also thought to be mediated by CDK8 inhibition. jst.go.jp

PARP1/BRD4 Co-targeting : A significant area of research has focused on designing dual inhibitors that target both PARP1 and BRD4, a strategy rooted in the concept of synthetic lethality. nih.govresearchgate.net The benzamide pharmacophore is essential for the PARP1 inhibitory activity of these compounds. diva-portal.org PARP1 is a key enzyme in DNA single-strand break repair. frontiersin.org BRD4 is a bromodomain and extra-terminal domain (BET) protein that regulates the transcription of oncogenes like c-Myc. nih.gov By simultaneously inhibiting PARP1 and BRD4, these dual inhibitors can prevent DNA repair while also downregulating pro-survival genes, leading to a synergistic antitumor effect, even in cancer cells without BRCA mutations. nih.govnih.gov BRD4 inhibition has been shown to induce a state of homologous recombination deficiency (HRD) by depleting the DNA repair protein CtIP, which in turn sensitizes cancer cells to PARP inhibitors. nih.gov

Table 2: In Vitro Activity of Selected Analogue Compounds on Key Molecular Targets

| Compound | Target(s) | IC₅₀ / Activity | Cell Line / Assay | Reference(s) |

| KY-065 | CDK8 | IC₅₀: 0.16 µM | In vitro kinase assay | jst.go.jp |

| Compound 19d | PARP1 | IC₅₀: 0.45 µM | Enzymatic assay | nih.govresearchgate.net |

| Compound 19d | BRD4 (BD1) | IC₅₀: 0.28 µM | TR-FRET assay | nih.govresearchgate.net |

| BI-1347 | CDK8 | IC₅₀: 1 nM | In vitro kinase assay | opnme.com |

Mechanistic Insights into Cellular Apoptosis Induction